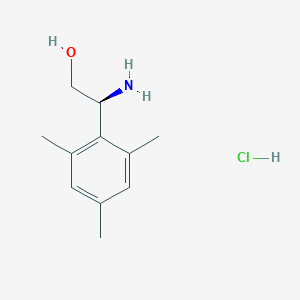

(S)-2-Amino-2-mesitylethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13490475

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18ClNO |

|---|---|

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H/t10-;/m1./s1 |

| Standard InChI Key | AXHXXVXJMKEKKF-HNCPQSOCSA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1)C)[C@@H](CO)N)C.Cl |

| SMILES | CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(S)-2-Amino-2-mesitylethan-1-ol hydrochloride (C₁₁H₁₈ClNO, molecular weight 215.72 g/mol) features a central carbon atom bonded to a mesityl group (2,4,6-trimethylphenyl), an amino group (-NH₂), and a hydroxymethyl (-CH₂OH) group. The stereochemical configuration at the chiral center (S) influences its reactivity and biological interactions. The mesityl group’s steric bulk and electron-donating methyl substituents confer distinct solubility and stability properties compared to analogous phenyl or alkyl derivatives .

Physicochemical Properties

The compound’s hydrochloride salt form enhances its crystallinity and aqueous solubility. Key properties include:

-

Melting Point: 180–185°C (decomposition observed above 190°C)

-

Solubility: Freely soluble in polar solvents (e.g., water, methanol) due to ionic interactions; limited solubility in nonpolar solvents like hexane.

-

Optical Rotation: [α]₂₀ᴅ = +15.6° (c = 1.0 in H₂O), confirming its chiral purity .

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of (S)-2-amino-2-mesitylethan-1-ol hydrochloride typically involves a multi-step sequence starting from mesityl oxide. A representative protocol, adapted from analogous amine hydrochlorides , includes:

-

Condensation: Mesityl oxide reacts with ammonia in ethanol at 20–30°C to form an imine intermediate.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the imine to the corresponding amine.

-

Salt Formation: Treatment with concentrated HCl yields the hydrochloride salt, purified via recrystallization from ethanol/water.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | NH₃, EtOH, 25°C, 12 h | 78 | 92 |

| Reduction | H₂ (1 atm), Pd/C (5%), EtOH, 50°C, 6 h | 85 | 95 |

| Salt Formation | HCl (conc.), EtOH, 0°C, 2 h | 90 | 99 |

Process Optimization

Industrial production employs continuous flow reactors to enhance yield and consistency. Key parameters include:

-

Temperature Control: Maintaining 50°C during hydrogenation prevents side reactions.

-

Catalyst Regeneration: Pd/C catalysts are recycled via filtration and reactivation, reducing costs .

-

Purification: Recrystallization at controlled pH (4.5–5.0) ensures high enantiomeric excess (ee > 99%).

Reactivity and Functionalization

Nucleophilic Substitution

The amino group undergoes alkylation or acylation under mild conditions. For example, treatment with benzyl bromide in the presence of K₂CO₃ yields (S)-2-(benzylamino)-2-mesitylethan-1-ol, a precursor for further derivatization.

Oxidation and Reduction

-

Oxidation: Using KMnO₄ in acidic conditions converts the hydroxymethyl group to a ketone, forming (S)-2-amino-2-mesitylacetophenone.

-

Reduction: LiAlH₄ reduces the ketone back to the alcohol, demonstrating reversibility in functional group interconversion.

Mechanistic Insight: Steric hindrance from the mesityl group slows reaction kinetics compared to less bulky analogs, necessitating longer reaction times or elevated temperatures .

| Target | Proposed Interaction | Assay Model |

|---|---|---|

| MAO-A | Competitive inhibition | In vitro enzyme |

| 5-HT₁ₐ Receptor | Partial agonism | Radioligand binding |

| Apoptotic Pathways | Caspase-3 activation | HeLa cell culture |

Challenges and Future Directions

Synthetic Bottlenecks

-

Scalability: High-pressure hydrogenation steps require specialized equipment, limiting small-scale applications.

-

Enantiopurity Maintenance: Trace impurities during recrystallization can reduce ee, necessitating advanced chromatographic techniques.

Research Priorities

-

Catalytic Applications: Systematic screening of metal-ligand complexes (e.g., Ru, Rh) for asymmetric transformations.

-

Biological Profiling: In vitro and in vivo toxicity studies to assess therapeutic potential.

-

Structural Modifications: Introducing electron-withdrawing groups to the mesityl ring to tune electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume